N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide is a complex organic compound notable for its potential biological activity and structural uniqueness. The molecular formula of this compound is , with a molecular weight of approximately 421.52 g/mol. This compound features a triazole ring and various functional groups, which contribute to its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
This compound is classified under heterocyclic compounds due to the presence of the triazole ring. It also falls within the category of carboxamides, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide typically involves several multi-step organic synthesis techniques. Key steps may include:
Each step requires precise control over reaction conditions (temperature, time, solvents) to achieve high yields and purity.
The molecular structure of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide can be represented using various structural formulas:
InChI=1S/C20H19N7O2S/c21-20(28)18(27)15(12-8-22)10-14(25)24(23(14)11-13(12)26)19(29)30
This notation captures the essential connectivity of atoms in the molecule.
The compound's molecular weight is approximately 421.52 g/mol. Its structural complexity arises from the combination of multiple heterocycles (triazole and indole), which enhances its potential interactions with biological targets .
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide can participate in various chemical reactions typical for compounds containing triazole and indole moieties:
These reactions are instrumental in exploring structure–activity relationships and optimizing pharmacological properties.
The mechanism of action for N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide involves its interaction with specific biological targets:
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally expected to be a solid at room temperature due to its complex structure.
Key chemical properties include:
Further characterization through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide insights into purity and structural confirmation.
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-1H-indole-6-carboxamide has several scientific applications:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: